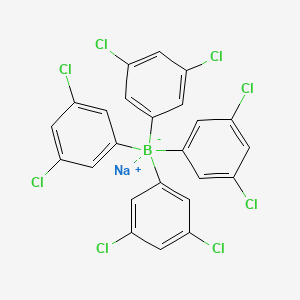
Sodiumtetrakis(3,5-dichlorophenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodiumtetrakis(3,5-dichlorophenyl)borate is a chemical compound with the formula NaB(C6H3Cl2)4. It is a borate salt where the boron atom is coordinated to four 3,5-dichlorophenyl groups. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrakis(3,5-dichlorophenyl)borate typically involves the reaction of sodium borohydride with 3,5-dichlorophenyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
NaBH4+4(3,5−Cl2C6H3)MgBr→NaB(C6H3Cl2)4+4MgBrH
Industrial Production Methods: On an industrial scale, the production of sodium tetrakis(3,5-dichlorophenyl)borate involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Sodiumtetrakis(3,5-dichlorophenyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the 3,5-dichlorophenyl groups are replaced by other nucleophiles.
Complexation Reactions: It forms complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products: The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine would yield a borate salt with an amine ligand.
Wissenschaftliche Forschungsanwendungen
Sodiumtetrakis(3,5-dichlorophenyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which sodium tetrakis(3,5-dichlorophenyl)borate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complex.
Vergleich Mit ähnlichen Verbindungen
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Potassium tetrakis(4-chlorophenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Comparison: Sodiumtetrakis(3,5-dichlorophenyl)borate is unique due to the presence of chlorine atoms, which impart specific electronic and steric properties. This makes it distinct from other similar compounds, such as sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, which has fluorine atoms instead of chlorine. The differences in electronic properties influence their reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
110019-19-7 |
|---|---|
Molekularformel |
C24H15BCl8Na |
Molekulargewicht |
620.80067 |
Synonyme |
Borate(1-), tetrakis(3,5-dichlorophenyl)-, sodiuM(1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















